2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester, commonly referred to as a methacrylate derivative, is a compound characterized by its unique structure that includes a nonafluorobutyl sulfonamide moiety. This compound has garnered attention due to its potential applications in various fields, particularly in materials science and biochemistry.
The molecular formula for this compound is C13H18F9NO3S, and it has a molecular weight of approximately 397.34 g/mol. The presence of fluorinated groups imparts distinct properties such as increased hydrophobicity and thermal stability, which can be advantageous in certain applications.
The reactivity of 2-propenoic acid derivatives typically involves polymerization processes, particularly free radical polymerization. This compound can undergo:
These reactions are essential for synthesizing materials with tailored properties for specific applications.
Research on the biological activity of 2-propenoic acid derivatives suggests that they may exhibit moderate toxicity levels. The compound is readily absorbed through oral, dermal, and inhalation routes, leading to rapid metabolism into methacrylic acid. Studies indicate that while acute toxicity is relatively low, chronic exposure could lead to neurotoxic effects, including impaired locomotor activity and behavioral changes in animal models .
The synthesis of 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester can be achieved through several methods:
These methods provide pathways to synthesize the compound with varying degrees of complexity and yield.
These applications highlight the versatility and importance of this compound in industrial and research settings.
Interaction studies involving 2-propenoic acid derivatives have primarily focused on their compatibility with biological systems and other chemical entities. Key findings include:
These studies are crucial for understanding how this compound can be safely utilized across different fields.
Several compounds share structural similarities with 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl Methacrylate | C5H8O2 | Widely used in polymers; lower toxicity |
Ethylhexyl Methacrylate | C12H22O2 | Used in coatings; high hydrophobicity |
Nonyl Methacrylate | C13H24O2 | Similar polymerization potential |
2-Propenoic Acid, 2-Methyl-, Methyl Ester | C5H8O2 | Commonly used in cosmetic applications |
The uniqueness of 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester lies in its fluorinated sulfonamide component, which enhances its hydrophobicity and stability compared to other methacrylate esters. This characteristic makes it particularly valuable in specialized applications where enhanced performance is required.
Irritant